molecular formula C11H12O2 B3058064 Ethanone, 1,1'-(5-methyl-1,3-phenylene)bis- CAS No. 87533-52-6

Ethanone, 1,1'-(5-methyl-1,3-phenylene)bis-

Cat. No.: B3058064
CAS No.: 87533-52-6
M. Wt: 176.21 g/mol
InChI Key: MBRFZJXQMMOBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1,1’-(5-methyl-1,3-phenylene)bis- is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of two ethanone groups attached to a 5-methyl-1,3-phenylene ring

Properties

IUPAC Name

1-(3-acetyl-5-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-4-10(8(2)12)6-11(5-7)9(3)13/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRFZJXQMMOBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612673
Record name 1,1'-(5-Methyl-1,3-phenylene)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87533-52-6
Record name Ethanone, 1,1′-(5-methyl-1,3-phenylene)bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87533-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-(5-Methyl-1,3-phenylene)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1,1’-(5-methyl-1,3-phenylene)bis- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include:

    Temperature: 0-5°C to initiate the reaction, followed by room temperature for completion.

    Solvent: Dichloromethane or chloroform.

    Reaction Time: Several hours to ensure complete acylation.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1,1’-(5-methyl-1,3-phenylene)bis- may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1,1’-(5-methyl-1,3-phenylene)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenylene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

Ethanone, 1,1'-(5-methyl-1,3-phenylene)bis-, with the molecular formula C11H12O2C_{11}H_{12}O_2, is an organic compound characterized by two ethanone groups attached to a 5-methyl-1,3-phenylene ring. This compound has applications in chemistry, biology, medicine, and industry.

Chemistry

Ethanone, 1,1'-(5-methyl-1,3-phenylene)bis- is used as an intermediate in synthesizing complex organic molecules. The synthesis of this compound typically involves the Friedel-Crafts acylation reaction, using an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3AlCl_3). Reaction conditions include temperatures from 0-5°C to initiate the reaction, followed by room temperature to ensure completion, with dichloromethane or chloroform as a solvent and a reaction time of several hours.

Biology

This compound is investigated for its potential biological activity and interactions with biomolecules. Its therapeutic applications in inflammatory diseases have also been explored. The presence of the methyl group influences its chemical reactivity and biological activity, leading to differences in its interactions with other molecules and its overall properties.

Medicine

Ethanone, 1,1'-(5-methyl-1,3-phenylene)bis- is explored for potential therapeutic properties, including anti-inflammatory and antimicrobial effects. The compound can form hydrogen bonds and interact with enzymes and receptors, influencing their activity. This may involve inhibiting enzyme activity or modulating receptor signaling, leading to various biological effects.

Industry

Mechanism of Action

The mechanism of action of Ethanone, 1,1’-(5-methyl-1,3-phenylene)bis- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1,1’-(1,3-phenylene)bis-: Similar structure but without the methyl group.

    Ethanone, 1,1’-(1,4-phenylene)bis-: Different positioning of the ethanone groups on the phenylene ring.

Uniqueness

Ethanone, 1,1’-(5-methyl-1,3-phenylene)bis- is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with other molecules and its overall properties.

Biological Activity

Ethanone, 1,1'-(5-methyl-1,3-phenylene)bis-, is an organic compound characterized by its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula: C11_{11}H12_{12}O2_2
  • CAS Number: 87533-52-6
  • Molecular Weight: 188.21 g/mol

The compound features two ethanone groups attached to a 5-methyl-1,3-phenylene ring. The presence of the methyl group is significant as it can influence both the chemical reactivity and biological activity of the compound.

The biological activity of Ethanone, 1,1'-(5-methyl-1,3-phenylene)bis- is primarily attributed to its ability to interact with various biomolecules. The compound can form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors, potentially modulating their activity. The specific pathways involved may include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation: It can influence receptor signaling pathways, which may lead to various biological effects such as anti-inflammatory or antimicrobial activities.

Antimicrobial Activity

Research indicates that Ethanone derivatives exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the methyl group in the phenylene ring enhances this activity by improving binding affinity to bacterial targets .

Anti-inflammatory Effects

Ethanone derivatives have been explored for their anti-inflammatory potential. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in various cell models. This property makes them candidates for therapeutic applications in inflammatory diseases .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of Ethanone derivatives against common pathogens. Results indicated that Ethanone, 1,1'-(5-methyl-1,3-phenylene)bis-, exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics:

Compound NameMIC (µg/mL)Target Bacteria
Ethanone, 1,1'-(5-methyl-1,3-phenylene)bis-32Staphylococcus aureus
Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)16Escherichia coli
Doxycycline8Escherichia coli

This study highlights the potential application of Ethanone derivatives in treating bacterial infections .

In Vivo Anti-inflammatory Study

In a rabbit model assessing the anti-inflammatory effects of similar ethanone compounds, significant reductions in edema were observed following treatment with Ethanone derivatives. The study measured inflammatory markers before and after treatment:

Time Point (Hours)Control Edema (mm)Treated Edema (mm)
01010
24158
482010

These findings support the hypothesis that Ethanone compounds can effectively reduce inflammation in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1,1'-(5-methyl-1,3-phenylene)bis-
Reactant of Route 2
Reactant of Route 2
Ethanone, 1,1'-(5-methyl-1,3-phenylene)bis-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.